molecular formula C9H7ClO B075481 5-Chloro-3-methylbenzofuran CAS No. 1125-41-3

5-Chloro-3-methylbenzofuran

Cat. No. B075481
CAS RN: 1125-41-3
M. Wt: 166.6 g/mol
InChI Key: GBSSYXMLLXIOCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Chloro-3-methylbenzofuran derivatives involves several chemical reactions, highlighting the compound's versatility. For instance, the coupling reaction of 5-chloro-1,3,3-methylenindoline with 6-formyl-2,3-dimethoxy benzoic acid under solvent-free microwave irradiation yields 6,7-dimethoxy-3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one in high yield (Sapari et al., 2019). Another method involves the reaction of 3-methylbenzofuran-2-carbohydrazide with various reagents to afford different 2-substituted-3-methylbenzofuran derivatives, showcasing the compound's synthetic flexibility (Abdel‐Aziz et al., 2009).

Molecular Structure Analysis

The molecular structure of 5-Chloro-3-methylbenzofuran derivatives has been elucidated through various analytical techniques. Crystal structure and Hirshfeld analysis, along with DFT studies, have provided insights into the compound's molecular configuration, intermolecular interactions, and π-π stacking within the crystal structure, enhancing our understanding of its structural properties (Sapari et al., 2019).

Chemical Reactions and Properties

5-Chloro-3-methylbenzofuran undergoes a variety of chemical reactions, demonstrating its chemical reactivity. For example, its derivatives have been synthesized through reactions involving different starting materials, leading to the formation of compounds like pyrazoles and oximes, which exhibit significant antimicrobial activity (Abdel‐Aziz et al., 2009).

Physical Properties Analysis

The physical properties of 5-Chloro-3-methylbenzofuran derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various applications. The crystallization in specific space groups and the presence of short intermolecular interactions play a significant role in determining the physical characteristics of these compounds (Sapari et al., 2019).

Scientific Research Applications

  • Antimicrobial and Antifungal Activities :

    • Abdel‐Aziz, Mekawey, and Dawood (2009) conducted a study on the synthesis and antimicrobial evaluation of novel 2-substituted-3-methylbenzofuran derivatives, demonstrating significant antimicrobial activity against various fungal and bacterial species (Abdel‐Aziz, Mekawey, & Dawood, 2009).
    • Sangapure and Basawaraj (2004) synthesized derivatives containing 5-chloro-3-methylbenzofuran and evaluated their antibacterial and antifungal activities, showing promise as antimicrobial agents (Sangapure & Basawaraj, 2004).
  • Synthesis and Structural Analysis :

    • Wong et al. (2018) developed an efficient method to synthesize phthalide-fused indoline derivatives involving 5-chloro-3-methylbenzofuran, useful for metal cation binding studies (Wong et al., 2018).
    • Sapari et al. (2019) conducted a study on the crystal structure, Hirshfeld analysis, and DFT study of a compound involving 5-chloro-3-methylbenzofuran, providing insights into molecular interactions and electronic properties (Sapari et al., 2019).
  • Synthesis of Heterocycles and Their Biological Evaluation :

    • Siddiqui (2013) explored the utility of halogenated 2,4-dioxobutanoate derivatives in synthesizing nitrogenous heterocycles, including derivatives of 5-chloro-3-methylbenzofuran, and evaluated their antimicrobial activities (Siddiqui, 2013).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P280 and P301+P312 .

properties

IUPAC Name

5-chloro-3-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSSYXMLLXIOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465365
Record name 5-CHLORO-3-METHYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methylbenzofuran

CAS RN

1125-41-3
Record name 5-CHLORO-3-METHYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
132
Citations
BL Mylari, SJ Armento, DA Beebe… - Journal of Medicinal …, 2005 - ACS Publications
… min to a solution of 5-chloro-3-methylbenzofuran 41 (0.09 mol, … , 9:1) to obtain 6-(5-chloro-3-methylbenzofuran-2-sulfenyl)-3-… A mixture of 6-(5-chloro-3-methylbenzofuran-2-sulfenyl)-3-…
Number of citations: 72 pubs.acs.org
BL Mylari, SJ Armento, DA Beebe… - Journal of medicinal …, 2003 - ACS Publications
We report here on the discovery path that led to a structurally unprecedented non-hydantoin, non-carboxylic acid aldose reductase inhibitor, 24, which shows remarkably potent oral …
Number of citations: 77 pubs.acs.org
R Basawaraj, S Maddur, SS Sangapure - 2005 - gukir.inflibnet.ac.in
The reaction of 5-chloro-3-methyl-2-bromoacetylbenzofuran 2 with various substituted arylthioureas and arylidene thiosemicarbazides in ethanol gave 2-arylamino/arylidene hydrazino-…
Number of citations: 19 gukir.inflibnet.ac.in
B Raga, L Amith, TV Kumar, M Havangirao… - International Journal of …, 2010 - cabdirect.org
1-(5-Chloro-3-methyl-1-benzofuran-2′-yl) ethone hydrazone 3 was prepared by the condensation of 5-chloro-3-methyl-2-acetylbenzofuran 2 with hydrazinehydrate. The compound 3 …
Number of citations: 21 www.cabdirect.org
PK Singour, PC Patidar, A Khare, PK Chaurasiya… - 2012 - Citeseer
A quantitative structure activity relationship (QSAR) study on a series of 6-(5-Chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one with aldose reductase inhibitory was made …
Number of citations: 2 citeseerx.ist.psu.edu
SS Sangapure, R Basawaraj - 2004 - gukir.inflibnet.ac.in
… Abstract: The condensation of 5-chloro-3-methyl-2-benzofuran carbohydrazide (4) with phenylisothiocynate gave 5-chloro-3-methylbenzofuran-2-carbo-N- phenylthiosemicarbazide (5). …
Number of citations: 17 gukir.inflibnet.ac.in
BGM Youssif, AM Mohamed, EEA Osman… - European Journal of …, 2019 - Elsevier
Cannabinoids as THC and the CB1 allosteric modulator CBD were reported to have antiproliferative activities with no reports for other CB1 allosteric modulators as the 5-chloroindole-2-…
Number of citations: 42 www.sciencedirect.com
R Basawaraj, K Naubade, SS Sangapure - 2008 - gukir.inflibnet.ac.in
… and orthoaminothiophenol in dry toluene yielded 4-aryl-3-(5'-chloro-3'-methylbenzofuran-2'-yl)-1H benzodiazepines 7-11 and 2-aryl-3- (5'-chloro-3'-methylbenzofuran-2'-yl)-1,5-…
Number of citations: 18 gukir.inflibnet.ac.in
R Basawaraj, SS Sangapure - 2008 - gukir.inflibnet.ac.in
… The condensation of 3 with potassium isothiocynate and substituted aryl isothiocyanates gave 4-(5-chloro-3-methylbenzofuran-2-yl)-2-thioureido/arylthioureidothiazoles 4-7 in good …
Number of citations: 1 gukir.inflibnet.ac.in
R Basawaraj, G Parameshwarappa, SS Sangapure - 2007 - gukir.inflibnet.ac.in
… isothiocynate in presence of hydrochloric acid in water gave 5-chloro-3-methylbenzofuran-2-carbo-N-thiosemicarbazide (5). The cyclisation of 5-chloro-3-methylbenzofuran-2-carbo-N-…
Number of citations: 9 gukir.inflibnet.ac.in

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